Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate is a chemical compound with the linear formula C9H11NO4 . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO4 . The average mass is 197.188 Da and the monoisotopic mass is 197.068802 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Scientific Research Applications
- Antimicrobial Activity : Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate derivatives have shown promising antimicrobial properties. Researchers explore their potential as novel antibiotics or antifungal agents .
- Anti-Inflammatory Effects : Investigations into the anti-inflammatory activity of these compounds could lead to the development of new drugs for inflammatory disorders .
- Synthetic Methods : Researchers study novel synthetic routes to prepare oxazole derivatives, including this compound. These methods contribute to the toolbox of organic chemists .
- Alkaloid Synthesis : this compound serves as a building block for constructing indole-containing alkaloids. Indoles are essential heterocyclic systems found in natural products and drugs. Investigating their synthesis pathways enhances our understanding of alkaloid biosynthesis .
- Cancer Research : Researchers explore the potential of oxazole derivatives in cancer therapy. This compound analogs may exhibit cytotoxic effects against cancer cells .
- Antioxidant Properties : Investigations into the antioxidant activity of these compounds contribute to understanding their impact on oxidative stress-related diseases .
- Functional Materials : this compound derivatives could find applications in designing functional materials, such as sensors or catalysts, due to their unique structural features .
- Plant Hormones : Indole derivatives play a role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Investigating related compounds like this compound may reveal insights into plant growth regulation .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry
Natural Product Chemistry
Pharmacology and Bioactivity
Materials Science
Agrochemicals and Plant Growth Regulators
Safety and Hazards
The safety data sheet for Ethyl oxazole-5-carboxylate, a related compound, suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate, as a heterocyclic compound, may have potential applications in this area.
properties
IUPAC Name |
ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4-13-9(12)7-6(3)14-10-8(7)5(2)11/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPXZSYNBYTAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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